molecular formula C12H11BrN2O2 B2747237 5-bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 400088-46-2

5-bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B2747237
CAS No.: 400088-46-2
M. Wt: 295.136
InChI Key: MXCKGINOAXQUDQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a bromine atom at position 5, a methoxy group at position 4, and a 4-methylphenyl substituent at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, widely studied for their diverse pharmacological activities, including anti-inflammatory, analgesic, and insecticidal properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(17-2)10(13)7-14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCKGINOAXQUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the compound.

    Aryl Substitution: The attachment of a 4-methylphenyl group to the pyridazinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or demethylated products.

Scientific Research Applications

Antimicrobial Activity

5-Bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone and its derivatives have been investigated for their antimicrobial properties. Research shows that these compounds exhibit significant activity against various pathogens, including bacteria and fungi.

Experimental Procedures:

  • Assays Used : Disk diffusion method and broth dilution method.
  • Results Summary : Certain pyridazinone derivatives have demonstrated low minimum inhibitory concentration (MIC) values against resistant strains of bacteria, indicating their potential as effective antimicrobial agents.

Antihypertensive Effects

The compound has also been explored for its potential as an antihypertensive agent due to its vasodilatory effects.

Experimental Procedures:

  • In Vivo Studies : Blood pressure response measured in animal models.
  • In Vitro Studies : Isolated arterial rings were used to assess vasodilation.
  • Results Summary : Some derivatives exhibited significant blood pressure-lowering effects, suggesting their utility in treating hypertension.

Antioxidant Properties

Research indicates that this compound possesses antioxidant activity.

Experimental Procedures:

  • Assays Used : Scavenging of free radicals and reduction of oxidative biomarkers.
  • Results Summary : The antioxidant capacity contributes to protective effects in various diseases, enhancing the compound's therapeutic profile.

Anticancer Activity

The compound has shown promise in oncology, particularly against various cancer cell lines.

Experimental Procedures:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values :
    Cell LineIC50 (µM)
    MCF-715
    A54920

These findings suggest moderate cytotoxicity against tested cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A research team synthesized several pyridazinone derivatives, including this compound, and evaluated their antibacterial effects against Staphylococcus aureus and Bacillus subtilis. The study indicated a clear structure–activity relationship where modifications to the side chains significantly affected potency .

Case Study 2: Anticancer Screening

Comprehensive screening of pyridazinone derivatives revealed that this compound inhibited proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry assays confirmed the apoptotic effects, supporting its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 5-bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity: The target compound (log P = 2.2) is less lipophilic than its ethoxy analogue (log P ~2.8) due to the shorter methoxy chain . Fluorine substitution (as in 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone) slightly reduces molecular weight and may improve metabolic stability compared to methylphenyl groups .

The 5-bromo substituent in the target compound may enhance electrophilic reactivity, facilitating interactions with biological targets .

Bioactivity Correlations: Pyrrolidinylcarbonyl or morpholino groups (e.g., in compound 10e and emorfazone) confer distinct pharmacological profiles, such as enzyme inhibition or anti-inflammatory effects . The target compound lacks these groups, suggesting a different mechanism of action. Alkoxy chain length (methoxy vs. ethoxy) influences membrane permeability, as seen in the ethoxy analogue’s higher log P .

Synthetic Challenges: Methoxy substitution at position 4 (as in the target compound) avoids elimination issues observed in dichloro-pyridazinones during methoxylation reactions .

Biological Activity

5-Bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Formula: C12H11BrN2O2
Molar Mass: 295.13 g/mol
CAS Number: 478080-57-8

This compound features a bromine atom, a methoxy group, and a 4-methylphenyl substituent on the pyridazinone core, which contribute to its unique chemical reactivity and biological activity compared to similar compounds.

Synthesis

The synthesis of this compound typically involves:

  • Methoxylation: Introduction of the methoxy group.
  • Aryl Substitution: Attaching the 4-methylphenyl group to the pyridazinone structure.

These steps are carried out under controlled conditions to optimize yield and purity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of bromine has been shown to enhance certain inhibitory activities, particularly against monoamine oxidase (MAO) enzymes, which are critical in neurodegenerative disorders .

Inhibitory Activity

Research indicates that derivatives of pyridazinones exhibit various biological activities:

  • Monoamine Oxidase Inhibition: Compounds structurally related to this compound have shown significant inhibitory effects on MAO-B, with IC50 values as low as 0.013 µM for some derivatives . This suggests potential for treating conditions like Alzheimer's disease.
  • Cytotoxicity: In vitro studies demonstrated that certain pyridazinone derivatives exhibited varying degrees of cytotoxicity against cancer cell lines. For instance, one derivative showed an IC50 value of 120.6 µM against healthy fibroblast cells, indicating a favorable safety profile compared to others that induced higher toxicity at lower concentrations .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey DifferencesBiological Activity
4-Methoxy-2-(4-methylphenyl)-3(2H)-pyridazinoneLacks bromineLower MAO-B inhibition
5-Bromo-2-(4-methylphenyl)-3(2H)-pyridazinoneLacks methoxy groupReduced solubility
5-Bromo-4-methoxy-3(2H)-pyridazinoneLacks 4-methylphenyl groupAltered selectivity

The combination of functional groups in this compound enhances its reactivity and biological activity, making it a valuable candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyridazinones:

  • Neuroprotective Effects: A study on pyridazinone derivatives indicated their ability to selectively inhibit MAO-B, suggesting applications in neuroprotection and treatment of neurodegenerative diseases .
  • Cytotoxic Studies: In vitro assays demonstrated that certain derivatives could effectively target cancer cells while showing minimal toxicity to healthy cells, indicating their potential as anticancer agents .
  • Anti-inflammatory Potential: Some pyridazinones have been evaluated for anti-inflammatory properties, showing promise in pain management through inhibition of cyclooxygenase (COX) enzymes .

Q & A

Q. What are the key synthetic strategies for preparing 5-bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Friedel-Crafts Acylation : React mucochloric acid or succinic anhydride with substituted aromatic compounds (e.g., 4-methylphenyl derivatives) to form γ-keto acids .

Cyclization with Hydrazine Hydrate : Treat intermediates with hydrazine hydrate to form the pyridazinone core. For example, cyclizing γ-keto acids yields 6-substituted-3(2H)-pyridazinones .

Functionalization : Alkylation or bromination steps introduce substituents. Ethyl bromoacetate/potassium carbonate in acetone is used for alkylation, while bromine/acetic acid mixtures enable dehydrogenation or halogenation .
Example: details the synthesis of 5-chloro-6-aryl derivatives via Friedel-Crafts and hydrazine cyclization.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR : Analyze substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding between N–H and carbonyl groups, as seen in ) .
  • UV/Vis Spectroscopy : Confirm π→π* transitions in the pyridazinone ring (e.g., absorbance peaks at ~260–300 nm) .

Advanced Research Questions

Q. What are the implications of substituent variations on the biological activity of pyridazinone derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Methoxy/Bromo Groups : Enhance COX-2 selectivity and anti-inflammatory activity (e.g., ABT-963, a vicinally disubstituted pyridazinone with ED₅₀ = 0.4 mg/kg in rat models) .
  • 4-Methylphenyl vs. Fluorophenyl : Fluorophenyl derivatives show improved analgesic activity (e.g., 5-bromo-2-(3-fluorophenyl) derivatives in ) .
  • Experimental Models : Use carrageenan-induced paw edema (anti-inflammatory) and ap-benzoquinone writhing tests (analgesic) to quantify activity .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyridazinones?

  • Methodological Answer :
  • Meta-Analysis : Compare substituent positions (e.g., 4-methoxy vs. 5-methoxy) across studies. shows 6-ethoxy-5-morpholino derivatives (e.g., compound 4) have 2x higher analgesic activity than 4-ethoxy isomers .
  • Dose-Response Studies : Validate potency thresholds (e.g., ED₅₀ values) in standardized assays. For example, ABT-963’s COX-2 selectivity (IC₅₀ = 0.26 nM) was confirmed via human whole-blood assays .

Q. What enzymatic interactions are known for pyridazinone derivatives, and how can they be studied?

  • Methodological Answer :
  • Target Identification :
  • COX-2 Inhibition : Use fluorescence polarization assays to measure binding affinity .
  • Chloridazon-Catechol Dioxygenase : Study ring-opening reactions via O₂-dependent catalysis (e.g., 5-amino-4-chloro derivatives in ) .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O₂) to track enzymatic cleavage pathways .

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